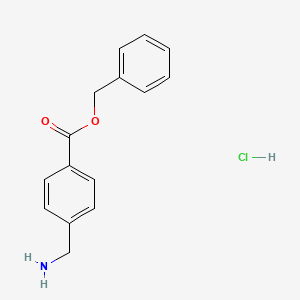

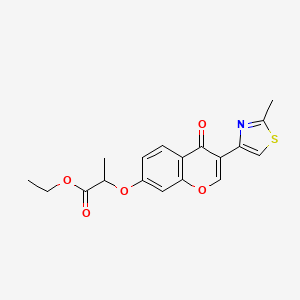

Benzyl 4-(aminomethyl)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

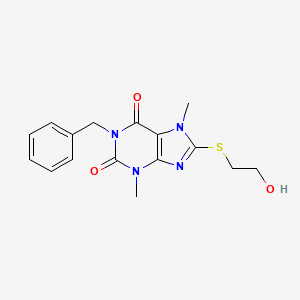

Benzyl 4-(aminomethyl)benzoate hydrochloride is an organic compound that belongs to the class of benzoic acid esters. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .

Synthesis Analysis

The synthesis of this compound involves three steps: alkylation, esterification, and alkylation . The synthesis starts with 4- (N-Boc-aminomethyl)benzoic acid, benzyl ester, which gives the title compound as a solid . The synthesis process is characterized by high total yields, mild conditions, and simple operation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and esterification . The reaction conditions vary for each step, but generally involve the use of dichloromethane and cooling with ice .Relevant Papers The relevant papers retrieved suggest that benzoate compounds, including this compound, have been studied for their potential as local anesthetics . These studies involve the design, synthesis, and biological activity evaluation of benzoate compounds .

Scientific Research Applications

Chemical Reactions and Synthesis :

- Benzyl 4-(aminomethyl)benzoate hydrochloride has been used in various chemical synthesis processes. For example, it was involved in the decarboxylation of pyruvate by thiamine analogues, highlighting its role in biochemical reactions and synthesis pathways (Yount & Metzler, 1959).

- In the synthesis of certain aromatic acid derivatives, such as in the case of benzoate degradation pathways in bacteria, this compound plays a role in the formation of specific compounds (Cowles, Nichols & Harwood, 2000).

Biological and Pharmacological Studies :

- The compound has been investigated in biological evaluations, such as in antimycobacterial studies. A study synthesized and characterized derivatives of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, examining their effects on mycobacterial species, indicating its potential use in antimicrobial research (Tengler et al., 2013).

- It also finds application in studies investigating benzoates' role in plant metabolism. For example, an analysis of Arabidopsis glycosyltransferases toward benzoates, including this compound, reveals its significance in understanding plant biochemistry (Lim et al., 2002).

Material Science and Engineering Applications :

- In material science, the compound has been utilized in the synthesis of benzyl 4-hydroxy benzoate, demonstrating its relevance in creating materials with specific chemical properties (Man-hua, 2005).

- Additionally, it has been used in the creation of novel compounds with potential applications in corrosion inhibition, indicating its importance in engineering and industrial applications (El-Tabei & Hegazy, 2014).

properties

IUPAC Name |

benzyl 4-(aminomethyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOWFJATINCKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)

![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)